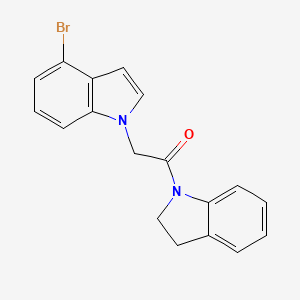![molecular formula C21H20N4O3 B14935598 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide](/img/structure/B14935598.png)
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide is a complex organic compound that features both isoindole and benzimidazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoindole and benzimidazole intermediates, followed by their coupling under specific conditions. For instance, the isoindole intermediate can be synthesized by reacting phthalic anhydride with ammonia, while the benzimidazole intermediate can be prepared from o-phenylenediamine and isopropylamine. The final coupling step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atom
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials
Wirkmechanismus
The mechanism of action of 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The benzimidazole moiety is known to interact with DNA, potentially leading to anticancer effects by interfering with DNA replication and transcription .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ethyl 2-[(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)thio]-2,2-difluoroacetate
- 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propane-1-sulfonyl chloride
- Isopropyl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate
Uniqueness
What sets 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-[2-(propan-2-yl)-1H-benzimidazol-6-yl]propanamide apart is its dual functional groups, which allow it to participate in a wide range of chemical reactions and biological interactions. This dual functionality makes it a versatile compound for various applications in research and industry .
Eigenschaften
Molekularformel |
C21H20N4O3 |
|---|---|
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
3-(1,3-dioxoisoindol-2-yl)-N-(2-propan-2-yl-3H-benzimidazol-5-yl)propanamide |
InChI |
InChI=1S/C21H20N4O3/c1-12(2)19-23-16-8-7-13(11-17(16)24-19)22-18(26)9-10-25-20(27)14-5-3-4-6-15(14)21(25)28/h3-8,11-12H,9-10H2,1-2H3,(H,22,26)(H,23,24) |
InChI-Schlüssel |
GXACKNMXDGPNNX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=NC2=C(N1)C=C(C=C2)NC(=O)CCN3C(=O)C4=CC=CC=C4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B14935523.png)
![methyl 4-[(N-{[4-(pyridin-2-yl)piperazin-1-yl]carbonyl}glycyl)amino]benzoate](/img/structure/B14935532.png)


![methyl 5-(3-fluorophenyl)-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14935556.png)

![N-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}-2-(1-methyl-1H-indol-3-yl)acetamide](/img/structure/B14935576.png)

![N-(1H-indol-5-yl)-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B14935591.png)

![N-{2-[2-(morpholin-4-yl)ethoxy]phenyl}tetrazolo[1,5-a]pyridine-6-carboxamide](/img/structure/B14935607.png)
![N-(1-methyl-1H-indol-4-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B14935610.png)
![N-[2-(furan-2-yl)ethyl]-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B14935616.png)
